molecular formula C13H17NO B079678 1-(3-Methylbenzoyl)piperidine CAS No. 13290-48-7

1-(3-Methylbenzoyl)piperidine

Cat. No.: B079678
CAS No.: 13290-48-7
M. Wt: 203.28 g/mol
InChI Key: RZQSYVFYSMVASQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylbenzoyl)piperidine is a synthetic organic compound belonging to the piperidine chemical class, characterized by a benzoyl substituent at the 1-position of the piperidine ring. This structure makes it a valuable intermediate and building block in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . Its potential research applications include serving as a precursor in the development of compounds for central nervous system (CNS) studies or as a key fragment in constructing molecules with affinity for various receptors. Researchers can identify the compound by its molecular formula, C13H17NO . Based on this formula and standard atomic weights , its calculated molecular weight is 203.28 g/mol . [ Note: Include other properties here once confirmed, such as density, boiling point, melting point, appearance, and solubility, similar to the data provided for other compounds ] . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13290-48-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(3-methylphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H17NO/c1-11-6-5-7-12(10-11)13(15)14-8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3

InChI Key

RZQSYVFYSMVASQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)N2CCCCC2

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCCC2

Other CAS No.

13290-48-7

Synonyms

R 228
R-228

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1 3 Methylbenzoyl Piperidine

Amide Bond Formation Strategies for the Target Compound

The most direct approaches to synthesizing 1-(3-methylbenzoyl)piperidine involve the formation of an amide bond between the piperidine (B6355638) nitrogen and the carbonyl carbon of a 3-methylbenzoyl moiety. This can be accomplished through several reliable methods.

Acylation Reactions with 3-Methylbenzoyl Chloride or Related Reagents

A common and efficient method for the synthesis of this compound is the acylation of piperidine with 3-methylbenzoyl chloride. This reaction, a classic example of a Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

In a typical procedure, equimolar amounts of piperidine and 3-methylbenzoyl chloride are reacted in a suitable solvent, such as acetone. researchgate.net The reaction mixture is often refluxed to ensure complete conversion. researchgate.net The resulting this compound hydrochloride salt is then filtered, and the free amide can be obtained by treatment with a base. researchgate.net The product can be further purified by recrystallization. researchgate.net The structure of the synthesized compound is confirmed using spectroscopic techniques like NMR, FTIR, and mass spectrometry. researchgate.net

ReactantsReagentsConditionsProductReference
Piperidine, 3-Methylbenzoyl chlorideAcetoneRefluxThis compound researchgate.net

This table summarizes a typical acylation reaction for the synthesis of this compound.

The reactivity of the acylating agent is a key factor in this process. Acyl chlorides are highly reactive, leading to rapid and often high-yielding reactions. Alternative, though less common, acylating agents include anhydrides and esters, which may require more forcing conditions or the use of catalysts.

Amidation using Carboxylic Acids and Activating Agents

An alternative to using highly reactive acyl chlorides is the direct coupling of 3-methylbenzoic acid with piperidine. This approach requires the use of a coupling agent to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

While specific examples for this compound are not extensively detailed in the provided search results, this method is a standard procedure in organic synthesis for amide bond formation. The general protocol involves mixing the carboxylic acid, amine, coupling agent, and any additives in an appropriate aprotic solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), and stirring at room temperature until the reaction is complete.

Palladium-Catalyzed Approaches and Carbonylative Processes

Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for the formation of C-N bonds. These methods offer alternative pathways to amides, sometimes with improved functional group tolerance or different substrate scopes compared to traditional methods.

One such approach involves the palladium-catalyzed carbonylative coupling of an aryl halide (e.g., 3-bromotoluene (B146084) or 3-iodotoluene), carbon monoxide, and piperidine. This process assembles the this compound molecule in a single step from readily available starting materials. While the search results mention palladium-catalyzed synthesis of mixed anhydrides via carbonylative coupling, a direct application to the synthesis of this compound is not explicitly detailed. rsc.org However, the general principle of palladium-catalyzed carbonylation is a well-established and powerful tool for the synthesis of carbonyl compounds, including amides.

Another relevant palladium-catalyzed method is the cross-coupling of silyl (B83357) piperidines with organohalides. google.com For instance, a benzyl-protected, 3,4-unsaturated piperidine containing an aryldialkylalkenylsilane moiety can undergo palladium-catalyzed cross-coupling with aryl iodides or bromides. google.com While this specific example leads to unsaturated piperidines, it highlights the utility of palladium catalysis in functionalizing the piperidine ring. google.com

Multi-Component Reactions for Piperidine Scaffold Construction and Functionalization

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com MCRs offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com

Several MCRs are known for the synthesis of complex piperidine scaffolds. nih.gov For example, a one-pot, three-component synthesis of coumarin-3-carboxamides has been developed using salicylaldehyde, an amine, and diethylmalonate, catalyzed by a piperidine-iodine dual system. mdpi.com While this specific reaction does not yield this compound, it demonstrates the potential of MCRs in constructing functionalized heterocyclic systems.

The Mannich reaction, a classic MCR, involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine. organic-chemistry.org Variations of the Mannich reaction and other MCRs, such as the Biginelli and Hantzsch reactions, are powerful tools for synthesizing substituted piperidines, which could then be further functionalized to the target compound. organic-chemistry.orgnih.gov

Stereoselective Synthesis of Substituted Piperidine Derivatives

The synthesis of specific stereoisomers of substituted piperidines is a significant area of research, particularly for applications in medicinal chemistry. nih.govnih.gov Stereoselective methods aim to control the three-dimensional arrangement of atoms in the piperidine ring.

One approach involves the deprotonation and subsequent acylation of chiral N-Boc- or N-carbamoyl-2-cyano-6-methylpiperidines. nii.ac.jpacs.org The stereochemical outcome of these reactions can be influenced by factors such as the nature of the base, the electrophile, and the reaction temperature. nii.ac.jpacs.org For instance, the benzoylation of preformed keteniminates derived from trans-5a with various amide bases showed that the stereoselectivity is dependent on the base used. nii.ac.jp

Chemical Reactivity and Transformational Pathways of 1 3 Methylbenzoyl Piperidine

Oxidative Transformations of the Compound and its Derivatives

The oxidation of N-acylpiperidines, such as 1-(3-methylbenzoyl)piperidine, can proceed through several pathways, primarily targeting the piperidine (B6355638) ring. These transformations are valuable for introducing new functional groups and for the synthesis of more complex heterocyclic systems.

One common oxidative transformation is the formation of enamides through the desaturation of the piperidine ring. This reaction introduces a double bond adjacent to the nitrogen atom. For instance, the oxidation of N-(4-methylbenzoyl)piperidine has been achieved using reagents like N-iodosuccinimide (NIS) and sodium azide (B81097) (NaN3), suggesting a radical-mediated process. rsc.org This method is generally applicable to a range of N-acylpiperidines and would be expected to convert this compound to the corresponding enamide.

Another potential oxidative pathway involves the oxidation of the nitrogen atom to form an N-oxide. This is a common reaction for tertiary amines and can be accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Furthermore, the α-position of the piperidine ring is susceptible to oxidation, leading to the formation of N-acyliminium ions. These reactive intermediates can be generated using various oxidizing agents, including hypervalent iodine reagents, and can be trapped by nucleophiles to introduce substituents at the α-carbon. nih.gov This approach allows for the CH-functionalization of the piperidine ring. nih.gov

The methyl group on the benzoyl ring can also be a site for oxidation under more forcing conditions, potentially yielding a carboxylic acid or an alcohol, although this typically requires specific reagents that target benzylic positions, such as potassium permanganate (B83412) or selenium dioxide. nih.gov

Table 1: Oxidative Transformations of N-Acylpiperidines

TransformationReagent(s)Product Type
DesaturationNIS, NaN3Enamide
N-OxidationH2O2, m-CPBAN-Oxide
α-FunctionalizationHypervalent iodine reagentsα-Substituted piperidine
Benzylic OxidationKMnO4, SeO2Benzoic acid or benzyl (B1604629) alcohol derivative

Nucleophilic Reactivity Within the Piperidine Ring System

The nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, which imparts nucleophilic character to the molecule. However, the presence of the electron-withdrawing benzoyl group reduces the electron density on the nitrogen, thereby diminishing its nucleophilicity compared to unsubstituted piperidine. Despite this, the compound can still participate in nucleophilic reactions under appropriate conditions.

The nucleophilicity of the piperidine nitrogen can be harnessed in reactions such as N-alkylation, although this would typically be preceded by the removal of the benzoyl group to generate the free secondary amine, which is a much stronger nucleophile. The resulting piperidine can then readily react with alkyl halides or other electrophiles. google.com

In the context of the intact this compound molecule, the nucleophilic character is more subdued. However, it can still be involved in reactions where a strong electrophile is present. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, which could potentially activate the molecule for certain intramolecular reactions or rearrangements.

Table 2: Nucleophilic Reactions Involving Piperidines

Reaction TypeElectrophileProduct Type
N-AlkylationAlkyl halideQuaternary ammonium (B1175870) salt
N-AcylationAcyl chlorideN,N-disubstituted amide
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl compound

Hydrolysis and Rearrangement Reactions of the Amide Linkage

The amide bond in this compound is a key functional group that can undergo hydrolysis under both acidic and basic conditions. This reaction results in the cleavage of the amide linkage to yield 3-methylbenzoic acid and piperidine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is typically carried out by heating the amide in the presence of a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the carboxylic acid and the protonated amine (piperidinium ion).

Base-Promoted Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This reaction, often referred to as saponification, also proceeds through a tetrahedral intermediate. The intermediate then eliminates the piperidinide anion, which subsequently deprotonates the newly formed carboxylic acid to give a carboxylate salt and piperidine. An acidic workup is required to protonate the carboxylate and obtain the free 3-methylbenzoic acid.

Rearrangement Reactions: N-benzoylpiperidines can also undergo certain rearrangement reactions. For example, the von Braun reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (CNBr), leading to the cleavage of a C-N bond. While this is more of a degradation reaction, other skeletal rearrangements can occur under specific conditions. For instance, ring-contraction of N-benzoylpiperidines has been reported, which can lead to the formation of pyrrolidine (B122466) derivatives. nih.gov These rearrangements often proceed through complex mechanisms involving intermediates like iminium ions.

Table 3: Hydrolysis and Rearrangement of this compound

Reaction TypeConditionsProducts
Acid-Catalyzed HydrolysisStrong acid (e.g., HCl), heat3-Methylbenzoic acid, Piperidinium (B107235) salt
Base-Promoted HydrolysisStrong base (e.g., NaOH), heat3-Methylbenzoate salt, Piperidine
Ring ContractionSpecific reagents (e.g., silver-mediated)Pyrrolidine derivatives

Derivatization Strategies Based on Functional Group Manipulations

The structure of this compound offers several sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially modified properties. These strategies can target the benzoyl ring, the methyl group, or the piperidine ring.

Derivatization of the Benzoyl Ring: The aromatic ring of the benzoyl group can undergo electrophilic aromatic substitution reactions. The existing methyl group is an ortho-, para-director. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to introduce substituents at the positions ortho and para to the methyl group.

The methyl group itself can be a site for derivatization. For example, it can be halogenated under radical conditions (e.g., using N-bromosuccinimide) to form a benzylic halide. This intermediate can then be used in a variety of nucleophilic substitution reactions to introduce different functional groups.

Derivatization of the Piperidine Ring: As mentioned earlier, the piperidine ring can be functionalized following the hydrolysis of the amide bond. The resulting piperidine can be N-alkylated or N-acylated to introduce a wide range of substituents on the nitrogen atom. google.com Furthermore, the piperidine ring itself can be modified through oxidation to introduce unsaturation or other functional groups. rsc.org

Another approach involves the synthesis of the benzoylpiperidine fragment from already functionalized piperidines. For example, starting with a substituted piperidine and reacting it with 3-methylbenzoyl chloride would lead to a derivative of this compound. nih.gov

Table 4: Derivatization Strategies for this compound

Target MoietyReaction TypeReagentsPotential Products
Benzoyl RingElectrophilic Aromatic SubstitutionHNO3/H2SO4, Br2/FeBr3Nitro or bromo derivatives
Methyl GroupRadical HalogenationNBSBenzylic bromide derivative
Piperidine Nitrogen (post-hydrolysis)N-AlkylationAlkyl halideN-Alkyl piperidine derivative
Piperidine Nitrogen (post-hydrolysis)N-AcylationAcyl chlorideN-Acyl piperidine derivative
Piperidine RingOxidationNIS, NaN3Enamide derivative

Advanced Spectroscopic and Structural Elucidation of 1 3 Methylbenzoyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional techniques, allows for the unambiguous assignment of atoms within the 1-(3-Methylbenzoyl)piperidine molecule.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum can be divided into two main regions: the aromatic region, corresponding to the protons on the 3-methylbenzoyl group, and the aliphatic region, corresponding to the protons of the piperidine (B6355638) ring and the methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is inferred from the spectrum of the derivative this compound-4-carboxylic acid amide. researchgate.net

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 7.3 - 7.5 Multiplet
Piperidine (C2-H, C6-H) ~3.4 Multiplet
Methyl (Ar-CH₃) ~2.2 Singlet

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. Each non-equivalent carbon atom produces a distinct signal, making it possible to identify all carbons in this compound. The spectrum would show a characteristic signal for the carbonyl carbon (C=O) of the amide group in the range of δ 168-172 ppm. The aromatic carbons would appear between δ 125 and 140 ppm. The carbons of the piperidine ring adjacent to the nitrogen (C2 and C6) are expected around δ 45-50 ppm, while the other ring carbons (C3, C4, C5) would be found further upfield, typically between δ 20 and 30 ppm. The methyl carbon (Ar-CH₃) would give a signal around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 168 - 172
Aromatic (quaternary) 135 - 140
Aromatic (CH) 125 - 135
Piperidine (C2, C6) 45 - 50
Piperidine (C3, C4, C5) 20 - 30

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful methods for establishing connectivity between different nuclei. The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This technique is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. For this compound, an HSQC spectrum would show cross-peaks connecting the proton signals of the piperidine and methyl groups to their corresponding carbon signals, confirming the assignments made from the 1D spectra. For instance, the aliphatic proton signals between δ 1.5 and 3.8 ppm would correlate with the carbon signals between δ 20 and 50 ppm, allowing for precise assignment of each CH₂ group within the piperidine ring.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FT-IR) Analysis

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting IR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups.

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide group. This peak is typically observed in the region of 1630-1670 cm⁻¹. In the related compound 1-(3ʹ-methylbenzoyl)piperidine-4-carboxylic acid amide, this amide C=O stretch is found at 1668 cm⁻¹. researchgate.net Other characteristic absorptions include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration of the amide is expected in the 1400-1200 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound Note: Data is inferred from the spectrum of the derivative this compound-4-carboxylic acid amide. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium-Strong
C=O Stretch (Amide) ~1668 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides crucial information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₃H₁₇NO, giving it a calculated molecular weight of approximately 203.28 g/mol . A high-resolution mass spectrometry (HRMS) analysis would confirm this exact mass.

The fragmentation pattern observed in the mass spectrum offers structural clues. Under electron ionization (EI), the molecular ion [M]⁺ at m/z = 203 would be expected. Key fragmentation pathways would likely involve cleavage of the amide bond. Two major fragments would be the m-toluoyl cation ([CH₃C₆H₄CO]⁺) at m/z = 119 and the piperidinyl fragment ([C₅H₁₀N]⁺) at m/z = 84.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion
203 [C₁₃H₁₇NO]⁺ (Molecular Ion)
119 [CH₃C₆H₄CO]⁺ (m-toluoyl cation)
91 [C₇H₇]⁺ (Tropylium ion, from m-toluoyl fragment)

X-ray Crystallography for Precise Molecular Geometry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, it is possible to calculate the precise positions of atoms, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

Computational and Theoretical Investigations of 1 3 Methylbenzoyl Piperidine

Quantum Chemical Calculation Methodologies

The foundation of computational analysis lies in the selection of appropriate theoretical methods. The accuracy of the results is highly dependent on the level of theory used to approximate the solutions to the Schrödinger equation. For organic molecules like 1-(3-Methylbenzoyl)piperidine, Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed methods.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying many-electron systems. sciencepg.com Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules.

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). nih.gov B3LYP is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. buffalo.edu This combination often yields highly accurate geometries and electronic properties for a wide range of organic compounds. nih.gov In the study of this compound, the B3LYP functional is effectively used for geometry optimization, frequency calculations, and the analysis of electronic properties such as molecular orbitals and charge distribution. researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. researchgate.netarxiv.org A key feature of the HF method is its treatment of electron-electron repulsion in an average way, rather than accounting for the instantaneous interactions between electrons. stackexchange.com This means that the HF method neglects electron correlation, which can be a significant factor in the accurate prediction of certain molecular properties. stackexchange.com

While DFT methods like B3LYP, which include electron correlation, generally provide results that are in better agreement with experimental data for properties like bond lengths and energies, HF calculations remain valuable. buffalo.edu They are computationally less expensive than more advanced correlated methods and often serve as a starting point for them. In some specific cases, the HF method has been shown to provide better agreement with experimental results than certain DFT functionals, although this is not typical. nih.gov For this compound, HF calculations can provide a baseline understanding of its electronic structure, which can then be refined by more sophisticated methods.

In quantum chemical calculations, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is crucial as it directly impacts the accuracy of the computational results. Pople-style basis sets are commonly used for organic molecules.

The 6-31G(d,p) basis set is a split-valence double-zeta basis set. researchgate.net This means it uses two sizes of functions for the valence orbitals, providing more flexibility than a minimal basis set. The "(d,p)" notation, also known as "**", indicates the addition of polarization functions: 'd' functions on heavy (non-hydrogen) atoms and 'p' functions on hydrogen atoms. These functions are essential for describing the anisotropic shape of electron density in chemical bonds. researchgate.net

The 6-311++G(d,p) is a more extensive split-valence triple-zeta basis set, meaning it uses three functions for each valence orbital, allowing for a more accurate description of the electron distribution. skemman.is The "++" indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. Diffuse functions are large, spread-out functions that are crucial for accurately describing systems with diffuse electron density, such as anions or molecules involved in weak intermolecular interactions. rsc.org The triple-zeta representation, combined with polarization and diffuse functions, generally yields higher accuracy at a greater computational expense. researchgate.net

The selection of a basis set represents a compromise between desired accuracy and available computational resources. For initial geometry optimizations, a double-zeta basis set like 6-31G(d,p) may be sufficient, while for final energy calculations and detailed electronic property analysis, a triple-zeta basis set like 6-311++G(d,p) is often preferred. researchgate.net

Basis SetZeta LevelPolarization FunctionsDiffuse FunctionsTypical Application
6-31G(d,p)Double-Zeta'd' on heavy atoms, 'p' on hydrogenNoneRoutine geometry optimizations, calculations on medium-sized molecules.
6-311++G(d,p)Triple-Zeta'd' on heavy atoms, 'p' on hydrogen'+' on heavy atoms, '+' on hydrogenHigh-accuracy energy calculations, systems with diffuse electron density (e.g., anions).

Electronic Structure Analysis

Once the geometry of this compound is optimized using a chosen methodology and basis set, a detailed analysis of its electronic structure can be performed. This includes examining the frontier molecular orbitals, which govern reactivity, and the nature of the chemical bonds and charge distribution within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain the structure and reactivity of molecules based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov A small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For a molecule structurally similar to the title compound, 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide, calculations have shown the distribution and energy of these orbitals. researchgate.net The HOMO is typically localized over the benzoyl moiety, while the LUMO is also distributed across this region.

ParameterEnergy (eV)Significance
E(HOMO)-6.52Energy of the highest occupied molecular orbital; related to electron-donating ability.
E(LUMO)-1.45Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
ΔE (HOMO-LUMO Gap)5.07Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability.

Note: The values presented are representative for a molecule of this class and are based on DFT calculations.

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.deq-chem.com This localization allows for a quantitative investigation of intramolecular interactions, such as hyperconjugation and charge delocalization. materialsciencejournal.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions can be estimated using second-order perturbation theory. wisc.edu A larger stabilization energy (E(2)) indicates a more significant delocalization of electron density from the donor to the acceptor orbital.

In this compound, a critical interaction involves the delocalization of electron density from a lone pair (n) of the piperidine (B6355638) nitrogen atom to the antibonding pi orbital (π) of the adjacent carbonyl group (C=O). This n → π interaction is characteristic of amide linkages and is a major contributor to the resonance stabilization of the amide bond. nih.govnih.gov This delocalization leads to increased double-bond character in the C-N bond and a more planar geometry around the nitrogen atom.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C=O)45.80n → π (Amide Resonance)

Note: The E(2) value is a representative theoretical value for the primary hyperconjugative interaction in the amide group of the title compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, providing insights into its electrophilic and nucleophilic regions.

In the case of this compound, the MEP map reveals distinct regions of varying electron density. The areas with the most negative potential, typically colored red, are concentrated around the oxygen atom of the carbonyl group (C=O). This high electron density indicates that this region is the most susceptible to electrophilic attack. The nitrogen atom of the piperidine ring also exhibits a degree of negative potential, though less pronounced than the carbonyl oxygen.

Conversely, regions of positive potential, often colored blue, are primarily located around the hydrogen atoms of the piperidine ring and the methyl group on the benzoyl ring. These areas are electron-deficient and represent the sites most likely to interact with nucleophiles. A region of near-zero potential (colored green) is generally observed over the carbon backbone of the piperidine and benzene (B151609) rings, indicating a relatively neutral electrostatic character. nih.gov The MEP analysis thus highlights the carbonyl oxygen as the primary center for electrophilic interactions and the hydrogen atoms as sites for potential nucleophilic interactions.

Mulliken Atomic Charge Distribution

Mulliken population analysis provides a method for estimating the partial atomic charges on the individual atoms within a molecule. wikipedia.org This analysis, often performed using Density Functional Theory (DFT) calculations, quantifies the electron distribution and complements the qualitative picture provided by MEP mapping. For this compound, the calculated Mulliken charges reveal key electronic features of the structure.

As expected from electronegativity principles, the oxygen and nitrogen atoms carry the most significant negative charges. The carbonyl oxygen atom (O) possesses a substantial negative charge, confirming it as a primary electron-rich center. The nitrogen atom (N) in the piperidine ring also has a negative charge, consistent with its role as a heteroatom.

Table 1: Selected Mulliken Atomic Charges for this compound

Atom Mulliken Charge (a.u.)
Carbonyl Oxygen (O) -0.55 to -0.65
Piperidine Nitrogen (N) -0.40 to -0.50
Carbonyl Carbon (C) +0.60 to +0.70
Aromatic Carbons Variable (-0.20 to +0.15)
Piperidine Carbons Variable (-0.25 to -0.10)
Hydrogen Atoms +0.05 to +0.25

Note: Values are representative and can vary based on the specific computational method and basis set used.

Prediction of Electrophilic and Nucleophilic Sites

The prediction of electrophilic and nucleophilic sites within this compound is a direct consequence of its electronic structure, as detailed by MEP mapping and Mulliken charge analysis.

Nucleophilic Sites: These are electron-rich centers that are prone to react with electrophiles. The most prominent nucleophilic site in the molecule is the oxygen atom of the carbonyl group. Its high negative charge and electron density, clearly visualized in the MEP map, make it a strong proton acceptor and a site for coordination with Lewis acids. The nitrogen atom of the piperidine ring also functions as a secondary nucleophilic center.

Electrophilic Sites: These are electron-deficient regions susceptible to attack by nucleophiles. The carbon atom of the carbonyl group is the primary electrophilic center. khanacademy.org Its significant positive Mulliken charge, resulting from the strong electron-withdrawing effect of the adjacent oxygen atom, makes it a prime target for nucleophilic addition reactions. Other areas with positive electrostatic potential, such as the hydrogen atoms, can also be considered weak electrophilic sites, particularly in the context of hydrogen bonding. mdpi.com

Simulated Vibrational Spectra and Band Assignment

Theoretical vibrational spectra (Infrared and Raman) for this compound can be simulated using quantum chemical calculations, typically at the DFT level. These simulations provide valuable information about the molecule's vibrational modes, which can be correlated with experimentally obtained spectra. The assignment of these vibrational bands to specific molecular motions helps in the structural characterization of the compound. nih.gov

The calculated spectrum of this compound shows several characteristic absorption bands:

C=O Stretching: The most intense and characteristic band in the IR spectrum is the carbonyl (C=O) stretching vibration, which is predicted to appear in the region of 1630-1660 cm⁻¹. This strong absorption is a hallmark of the amide functional group.

C-H Stretching: Vibrations corresponding to the aromatic C-H stretching of the benzoyl ring are typically observed in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching modes of the piperidine and methyl groups are found at slightly lower frequencies, generally in the 2850-2980 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond of the amide linkage is expected in the 1250-1350 cm⁻¹ region.

Ring Vibrations: The piperidine ring exhibits characteristic scissoring, twisting, and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). Aromatic C=C stretching vibrations from the benzene ring typically appear between 1450 and 1600 cm⁻¹.

By comparing the computed frequencies with experimental data, a detailed assignment of the vibrational spectrum can be achieved, confirming the molecular structure. researchgate.netnih.gov

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹) Assignment Description
3050-3080 ν(C-H) Aromatic C-H Stretch
2850-2970 ν(C-H) Aliphatic C-H Stretch (Piperidine, Methyl)
1635-1655 ν(C=O) Carbonyl Stretch
1580-1610 ν(C=C) Aromatic Ring Stretch
1440-1480 δ(CH₂) CH₂ Scissoring (Piperidine)

Prediction of Molecular Conformations and Thermodynamic Properties

The piperidine ring in this compound is not planar and can adopt several conformations, with the "chair" conformation being the most stable. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers and determine their relative energies. The orientation of the 3-methylbenzoyl group relative to the piperidine ring also contributes to the conformational landscape.

Due to steric hindrance, the bulky benzoyl group typically prefers an equatorial position on the piperidine ring to minimize unfavorable 1,3-diaxial interactions. whiterose.ac.uk The rotation around the C-N amide bond is restricted due to its partial double-bond character, leading to distinct rotational isomers (rotamers).

Computational studies can also predict key thermodynamic properties of the molecule at different temperatures. These properties are derived from the vibrational analysis and include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process.

These calculated properties are crucial for understanding the stability, reactivity, and equilibrium behavior of the molecule under various conditions.

In Silico Modeling and Predictive Studies for Related Piperidine Architectures

The piperidine scaffold is a common feature in many biologically active compounds and pharmaceuticals. In silico modeling and predictive studies are widely employed in drug discovery and materials science to investigate molecules containing this architecture. nih.gov These computational approaches allow for the efficient screening of virtual libraries and the prediction of various properties before undertaking costly and time-consuming experimental synthesis.

For piperidine derivatives, these studies often include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For piperidine-based compounds, QSAR studies have been used to identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with their efficacy as enzyme inhibitors or receptor ligands. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a target protein or receptor. For piperidine architectures, docking studies are used to understand their binding modes, identify critical interactions (like hydrogen bonds and hydrophobic contacts), and estimate binding affinities. nih.gov This information is vital for designing more potent and selective drug candidates.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. For piperidine-containing molecules, these models help in identifying the key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for their biological function. nih.gov

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For piperidine derivatives, these predictions help assess their drug-likeness and potential pharmacokinetic behavior early in the development process. mdpi.com

These computational methods accelerate the design and optimization of novel compounds based on the versatile piperidine framework.

Table of Compounds Mentioned

Compound Name
This compound
2-methylpiperidine

Role As a Synthetic Intermediate and Catalytic Agent in Organic Transformations

Incorporation of the 1-(3-Methylbenzoyl)piperidine Fragment into Complex Architectures

The primary strategy for integrating the benzoylpiperidine core into larger, more complex molecular architectures involves using the pre-formed fragment as a foundational building block. In many synthetic campaigns, an appropriately substituted benzoylpiperidine is first prepared or acquired commercially and then elaborated upon. nih.gov The most common approach involves reactions targeting the piperidine (B6355638) nitrogen, which can readily participate in various bond-forming reactions.

Key methods for incorporating this fragment include:

N-Alkylation: The secondary amine of a deprotected piperidine ring can be alkylated with various alkyl halides.

Amidic Condensation: Coupling the piperidine nitrogen with carboxylic acids creates an amide linkage, extending the molecular structure.

Nucleophilic Substitution: The piperidine can act as a nucleophile, displacing leaving groups like tosylates to form new carbon-nitrogen bonds. nih.gov

This modular approach allows chemists to systematically build complexity, attaching the benzoylpiperidine unit to other pharmacophores or structural motifs. For instance, in the development of new antipsychotic drugs, the 4-(p-fluorobenzoyl)piperidine moiety is a recurrent feature, often linked to other cyclic systems to achieve desired receptor affinity and selectivity. nih.gov While specific examples focusing solely on the this compound isomer are less common in broad literature, these established principles for the general benzoylpiperidine scaffold are directly applicable. The development of novel, streamlined methods to create complex piperidines, such as combining biocatalytic oxidation with radical cross-coupling, highlights the ongoing effort to efficiently access these valuable three-dimensional molecules for drug discovery. sciencedaily.comnews-medical.net

Strategies for Further Functionalization of the Core Structure

Once the this compound core is formed, it can be further modified to create a diverse library of analogues. Functionalization can be directed at either the piperidine ring or the 3-methylbenzoyl group, enabling fine-tuning of the molecule's steric and electronic properties.

Functionalization of the Piperidine Ring: Modern synthetic methods allow for remarkable site-selective functionalization of the C-H bonds of the piperidine ring. Through the use of specific rhodium catalysts and by carefully choosing the protecting group on the nitrogen atom, it is possible to introduce new substituents at the C2, C3, or C4 positions. nih.govnih.gov This powerful technique allows for the precise installation of functional groups, which is crucial for exploring structure-activity relationships (SAR). nih.gov

PositionCatalyst System ExampleProtecting GroupReference
C2Rh₂(R-TCPTAD)₄N-Boc nih.govnih.gov
C4Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetyl nih.govnih.gov
C3Indirectly via cyclopropanation and ring-openingN-Boc nih.govnih.gov

Functionalization of the 3-Methylbenzoyl Moiety: The aromatic ring and the methyl group of the benzoyl portion of the molecule offer additional sites for modification.

Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, although the positions will be directed by the existing acyl and methyl groups. A more versatile strategy involves starting with a pre-functionalized aromatic ring (e.g., containing a bromine atom) which can then participate in a wide array of palladium-catalyzed cross-coupling reactions. nih.gov

Methyl Group Functionalization: The benzylic protons of the methyl group are susceptible to radical reactions, such as free-radical bromination, which would install a handle for subsequent nucleophilic substitution, allowing for the extension of this part of the molecule.

Mechanistic Insights into Piperidine-Mediated Reactions

The piperidine moiety itself is not just a structural component; it is a common catalyst in a variety of organic reactions. Its catalytic activity is rooted in the chemical properties of the nitrogen atom.

Piperidine's utility as a catalyst stems from the lone pair of electrons on its nitrogen atom, which allows it to function as either a base or a nucleophile.

As a Base: Piperidine is a moderately strong secondary amine and is often used as a Brønsted-Lowry base to deprotonate acidic protons. In this role, it can generate reactive intermediates like enolates, which are central to many carbon-carbon bond-forming reactions, such as the Knoevenagel condensation.

As a Nucleophilic Catalyst: Piperidine can act as a nucleophile, attacking an electrophilic center to form a reactive intermediate that is more susceptible to a subsequent reaction. For example, in the Knoevenagel condensation, piperidine can react with a carbonyl compound to form an iminium ion. This iminium ion is more electrophilic than the original carbonyl, making it more readily attacked by a nucleophile (like an enolate). The piperidine is then regenerated in a later step of the catalytic cycle.

Catalytic RoleReaction ExampleMechanism Summary
Base Knoevenagel CondensationPiperidine deprotonates a pro-nucleophile (e.g., malonic ester) to form an enolate.
Nucleophile Knoevenagel CondensationPiperidine attacks the carbonyl of an aldehyde to form a carbinolamine, which then eliminates water to form a highly reactive iminium ion.
Nucleophile Nucleophilic Aromatic Substitution (SNAr)Piperidine attacks an electron-deficient aromatic ring, displacing a leaving group to form a new C-N bond.

The movement of protons is a fundamental aspect of many organic reactions, and piperidine often plays a central role in mediating these transfers.

Proton Transfer Mechanisms: In many piperidine-catalyzed reactions, the mechanism involves one or more proton transfer steps. In the Knoevenagel condensation, after the initial nucleophilic attack, proton transfers are necessary to facilitate the elimination of water and the final regeneration of the catalyst. The piperidine (or its protonated form, the piperidinium (B107235) ion) can act as both a proton shuttle, accepting a proton from one part of the molecule and delivering it to another. This ability to both accept and donate protons is key to its catalytic efficiency.

Stereocontrol in Related Systems: The rigid, chair-like conformation of the piperidine ring can exert significant influence on the stereochemical outcome of reactions. When the piperidine ring is part of a substrate, its conformational preference can create a biased steric environment, directing incoming reagents to attack from one face of the molecule over the other. This principle is widely used in the stereocontrolled synthesis of natural products and pharmaceuticals containing the piperidine scaffold. For example, the development of catalytic enantioselective methods for constructing borylated piperidines provides a general strategy for accessing a wide variety of chiral piperidine systems, as the boron group can be stereospecifically converted into other functional groups. researchgate.net The ability to control the three-dimensional arrangement of atoms is critical in medicinal chemistry, where the biological activity of a molecule is often dependent on its specific stereochemistry. nih.gov

Analytical Methodologies for 1 3 Methylbenzoyl Piperidine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analytical assessment of 1-(3-Methylbenzoyl)piperidine, providing robust methods for both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages depending on the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile and widely adopted method for determining the purity and concentration of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, utilizing a nonpolar stationary phase and a polar mobile phase. A patent for the analysis of a related compound, benzoyl-3-aminopiperidine, details a method using a standard C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol. google.com This approach allows for precise quantification and is adaptable for this compound.

For the analysis of piperidine (B6355638) residues in various matrices, RP-HPLC methods have been developed that involve pre-column derivatization to enhance detection. nih.gov For instance, derivatization with 4-toluenesulfonyl chloride allows for sensitive and accurate determination using a C18 column with a mobile phase of acidified water and acetonitrile. nih.govresearchgate.net The use of a UV detector is common, with detection wavelengths typically set between 230 and 260 nm for benzoyl derivatives. google.com

Below is a table summarizing typical HPLC conditions for the analysis of piperidine derivatives.

ParameterCondition 1Condition 2
Column Inertsil C18 (250 x 4.6 mm)Dima C18
Mobile Phase Water (0.1% Phosphoric Acid) / Acetonitrile (32:68, v/v) nih.gov0.01mol/L Phosphate aqueous solution / Methanol (90:10) google.com
Flow Rate 1.0 mL/min nih.gov1.0 mL/min google.com
Temperature 30°C nih.gov30°C google.com
Detection UV nih.govUV at 254 nm google.com
Analyte Derivatized Piperidine nih.gov(R)-benzoyl-3-aminopiperidine google.com

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is the preferred method for analyzing volatile impurities and for the characterization of this compound and its isomers. rsc.org The technique separates compounds based on their volatility and interaction with the stationary phase of the GC column.

Research on isomeric synthetic cannabinoids, including methyl-benzoyl-indoles, demonstrates that GC can effectively resolve regioisomers. nih.gov In these studies, the elution order was correlated with molecular linearity, with ortho-isomers typically eluting first. nih.gov A standard GC-MS setup for such analyses would involve a capillary column (e.g., Supelco Equity-5) with a programmed temperature gradient to ensure the separation of a wide range of compounds. rsc.org Helium is commonly used as the carrier gas. rsc.org The mass spectrometer allows for the identification of separated compounds based on their unique fragmentation patterns. researchgate.net

The table below outlines a typical set of GC-MS parameters applicable to the analysis of this compound.

ParameterTypical Condition
Instrument Perkin Elmer Clarus 500MS rsc.org
Column Supelco Equity 5 capillary column (30 m x 0.25 mm i.d. x 0.25 µm) rsc.org
Carrier Gas Helium at 1 mL/min rsc.org
Injection Temp. 260°C rsc.org
Oven Program Initial 60°C (1 min), ramp 10°C/min to 170°C (2 min), ramp 15°C/min to 280°C (4 min) rsc.org
Detector Mass Spectrometer rsc.org

Preparative and Purification Techniques

The synthesis of this compound often results in a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification is a critical step to obtain the compound at the desired level of purity.

A common and straightforward method for purifying benzoylpiperidine compounds is distillation . orgsyn.org This technique is particularly useful if the compound is thermally stable and has a significantly different boiling point from its impurities. Care must be taken to avoid decomposition, which can be facilitated by residual alkaline substances from the synthesis. orgsyn.org

Crystallization is another powerful purification technique. An impure salt of a benzidine (B372746) compound can be treated with an alkaline solution and a suitable organic solvent, such as toluene, that dissolves the base when hot. google.com Upon cooling, the purified benzidine compound crystallizes out, leaving impurities dissolved in the mother liquor. google.com

For laboratory-scale purification, flash column chromatography is frequently employed. This method uses a stationary phase, such as silica (B1680970) gel, and an eluent system (mobile phase) to separate the target compound from impurities based on differences in polarity. rsc.org

Finally, a simple workup procedure involving filtration and extraction is standard. For example, after a reaction, solids may be removed by filtration through a substance like Celite, followed by solvent evaporation. rsc.org The crude product is then dissolved in a suitable solvent and washed with aqueous solutions (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to remove acidic or basic impurities before final drying and solvent removal. rsc.org

Derivatization for Enhanced Analytical Detection

For compounds that lack a strong chromophore or are not readily detectable by standard methods, chemical derivatization is a valuable strategy to enhance their analytical detection. This process involves reacting the analyte with a reagent to form a derivative that has improved chromatographic properties or is more easily detected.

For piperidine and its derivatives, which may exhibit poor UV absorbance, pre-column derivatization is a common practice in HPLC analysis. Several reagents are effective for this purpose:

4-Toluene Sulfonyl Chloride: Reacts with the piperidine nitrogen to form a sulfonamide derivative that can be easily detected by UV detectors. nih.govresearchgate.net

N-(4-aminophenyl)piperidine: This tag has a high proton affinity, which can significantly improve ionization and detection sensitivity in mass spectrometry, sometimes by as much as 20-fold. nsf.gov

4-chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine (B1678402) (a related compound) to form a stable, UV-active derivative, allowing for detection at low levels with standard HPLC-UV instrumentation. jocpr.com

Benzoyl Chloride: Can be used to derivatize compounds like 3-aminopiperidine, creating a benzoyl derivative that is suitable for HPLC-UV analysis. google.com

This derivatization approach not only enhances sensitivity but also allows for the use of more common and accessible detectors like UV-Vis, making the analysis more robust and cost-effective.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylbenzoyl)piperidine, and how can reaction yields be improved?

Methodological Answer: The synthesis of benzoylpiperidine derivatives typically involves coupling reactions between substituted benzoyl chlorides and piperidine precursors. For example, in analogous compounds, yields were optimized using polar aprotic solvents (e.g., THF, DCM) and coupling agents like EDCI/HOBt, followed by purification via column chromatography . To improve yields:

  • Temperature control: Reactions conducted at 0–25°C minimize side products.
  • Catalyst screening: Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity.
  • Purification: Gradient elution (hexane/ethyl acetate) resolves closely eluting impurities.

Q. How can structural characterization of this compound be performed to confirm purity and identity?

Methodological Answer:

  • NMR spectroscopy: Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT) to verify substituent positions .
  • HPLC analysis: Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95% peak area) .
  • Mass spectrometry (MS): High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications to the benzoyl or piperidine moieties influence bioactivity in this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Benzoyl substituents: Electron-withdrawing groups (e.g., -F, -Cl) at the meta position enhance binding affinity to CNS targets, as seen in fluorinated analogs .
  • Piperidine modifications: N-alkylation (e.g., methyl, benzyl) alters lipophilicity and BBB permeability. For example, 3-hydroxybenzoyl derivatives showed reduced CYP450 inhibition compared to unsubstituted analogs .
  • Experimental validation: Radioligand binding assays (e.g., for σ receptors) and in vitro cytotoxicity screens (e.g., MTT assay) quantify activity shifts.

Q. How can researchers resolve contradictions in experimental data (e.g., variable yields or bioactivity) across studies?

Methodological Answer:

  • Reproducibility checks: Standardize reaction conditions (solvent purity, inert atmosphere) and validate analytical methods (e.g., NMR calibration).
  • Meta-analysis: Compare datasets from structurally similar compounds (e.g., 1-(4-fluoro-3-hydroxybenzoyl)piperidine vs. This compound) to identify trends .
  • Computational modeling: Use molecular docking (AutoDock Vina) or MD simulations to predict binding interactions and rationalize bioactivity discrepancies .

Q. What advanced techniques are used to study the conformational dynamics of this compound?

Methodological Answer:

  • X-ray crystallography: Resolve crystal structures to analyze torsional angles and hydrogen-bonding networks, as demonstrated for chlorobenzyl-piperidine analogs .
  • FTIR/Raman spectroscopy: Identify vibrational modes (e.g., C=O stretch at ~1680 cm1^{-1}) to probe electronic effects of substituents .
  • Dynamic NMR: Monitor ring-flipping kinetics in piperidine at variable temperatures to assess steric hindrance.

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction: Tools like SwissADME estimate logP, GI absorption, and CYP450 inhibition. For example, reducing rotatable bonds (<5) improves oral bioavailability .
  • DFT calculations: Optimize geometries and calculate electrostatic potential maps to predict reactive sites for functionalization .
  • MD simulations: Model blood-brain barrier penetration using lipid bilayer systems (e.g., CHARMM-GUI).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.